molecular formula C7H9N3O2 B15346988 4-Ethyl-5-nitropyridin-2-amine CAS No. 70936-17-3

4-Ethyl-5-nitropyridin-2-amine

Cat. No.: B15346988
CAS No.: 70936-17-3
M. Wt: 167.17 g/mol
InChI Key: CVDGEIBJXXVNDS-UHFFFAOYSA-N
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Description

4-Ethyl-5-nitropyridin-2-amine is a chemical compound belonging to the class of nitropyridines. It is characterized by the presence of an ethyl group at the 4-position and a nitro group at the 5-position on the pyridine ring, with an amino group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: One common synthetic route involves the nitration of 4-ethylpyridin-2-amine using nitric acid and sulfuric acid as nitrating agents.

  • Reduction Reaction: Another method includes the reduction of 4-ethyl-5-nitropyridin-3-ol using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process may also include purification steps to obtain the compound in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

  • Substitution: Substitution reactions at the pyridine ring can lead to the formation of various substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron powder and hydrogen gas are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Amino derivatives such as 4-ethyl-2-aminopyridine.

  • Substitution Products: Substituted pyridines with different functional groups.

Scientific Research Applications

4-Ethyl-5-nitropyridin-2-amine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-ethyl-5-nitropyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Methyl-5-nitropyridin-2-amine: Similar structure with a methyl group instead of an ethyl group.

  • 2-amino-3-bromo-5-nitropyridine: Contains a bromo group in addition to the nitro and amino groups.

Uniqueness: 4-Ethyl-5-nitropyridin-2-amine is unique due to its specific arrangement of functional groups, which can lead to different chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

70936-17-3

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4-ethyl-5-nitropyridin-2-amine

InChI

InChI=1S/C7H9N3O2/c1-2-5-3-7(8)9-4-6(5)10(11)12/h3-4H,2H2,1H3,(H2,8,9)

InChI Key

CVDGEIBJXXVNDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1[N+](=O)[O-])N

Origin of Product

United States

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